N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide

Description

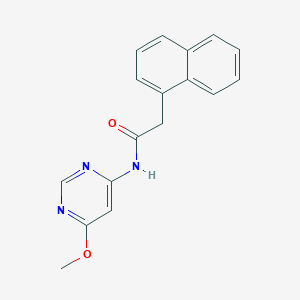

N-(6-Methoxypyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a 6-methoxy-substituted pyrimidine ring at the 4-position and a naphthalen-1-yl group (Figure 1). The naphthalene moiety contributes to hydrophobic interactions and π-stacking, which are critical for biological activity.

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-17-10-15(18-11-19-17)20-16(21)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10-11H,9H2,1H3,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHQHQARPNTIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-methoxypyrimidine intermediate, which is then coupled with a naphthalene derivative through an acylation reaction. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The acetamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the acetamide group can produce corresponding amines.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their properties:

Key Observations :

- Substituent Effects : The 6-methoxy group on the pyrimidine ring in the target compound may improve solubility compared to sulfur-containing analogs (e.g., 2f) but could reduce steric accessibility for enzyme binding .

- Yield and Synthesis : Yields for pyrimidine-thioacetamides (e.g., 2f, 20%) are lower than imidazolone derivatives (4i, 74%), suggesting synthetic challenges in forming thioether linkages .

- Thermal Stability : Higher melting points in imidazolone derivatives (4i, 218°C) indicate stronger intermolecular interactions compared to thio-linked pyrimidines (2f, 147°C) .

Enzyme Inhibition:

- MAO-B and AChE/BChE : Analogs like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide show inhibitory activity against AChE/BChE, critical in neurodegenerative diseases . The target compound’s pyrimidine core may similarly engage catalytic sites via hydrogen bonding.

- FPR2 Agonists: Pyridazinone acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide) activate FPR2, a receptor involved in immune response. The target’s methoxy group could mimic this interaction .

Anticancer Potential:

- Phenoxy and pyridazinyl acetamides (e.g., 6d) exhibit activity against cancer cell lines (HCT-1, MCF-7), though the target compound’s pyrimidine ring may offer distinct pharmacokinetic profiles .

Biological Activity

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide, with the CAS number 1396857-44-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 6-position with a methoxy group and an acetamide group linked to a naphthalene moiety. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and acetamide groups facilitate binding to these targets, modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Protein-Ligand Interactions : It can interact with various proteins, influencing cellular signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted the biological activities of this compound, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds in related studies have shown potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | IC50 (μmol) | Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib (standard) | 0.04 ± 0.01 | Reference |

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, certain pyrimidine derivatives have shown effective inhibition against HeLa and A549 cells.

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Indomethacin (reference) | 9.17 | Various |

Case Studies

- Study on COX Inhibition : A study explored the anti-inflammatory effects of pyrimidine derivatives, revealing that some compounds exhibited stronger COX-2 inhibition compared to COX-1. This selectivity is crucial for minimizing side effects associated with non-selective NSAIDs.

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of various naphthalene derivatives on cancer cell lines, indicating that modifications to the naphthalene moiety could enhance anticancer activity.

Comparative Analysis

When compared to similar compounds such as N-(6-methoxypyrimidin-4-yl)-2-phenylacetamide and N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-2-yl)acetamide, this compound demonstrates unique electronic and steric properties due to its specific structural features.

| Compound Name | Unique Features |

|---|---|

| This compound | Strong enzyme inhibition potential |

| N-(6-methoxypyrimidin-4-yl)-2-(phenyl)acetamide | Less selective for COX enzymes |

| N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-2-yl)acetamide | Different binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.